![molecular formula C16H18N2O3 B2854290 N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 478259-51-7](/img/structure/B2854290.png)
N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
“N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 478259-51-7 . It has a molecular weight of 286.33 and its IUPAC name is N-(2-methoxybenzyl)-4-propionyl-1H-pyrrole-2-carboxamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 286.33 . The InChI code for the compound is 1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) .Mecanismo De Acción
Target of Action
The primary target of N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide, also known as N-(2-methoxybenzyl)-4-propionyl-1H-pyrrole-2-carboxamide, is the serotonin 5-HT2A receptor . This receptor is widely distributed in the cerebral cortex and has been linked to various neuropsychiatric disorders .
Mode of Action
This compound acts as an agonist on the serotonin 5-HT2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the activation of the 5-HT2A receptor leads to a series of downstream effects that contribute to the compound’s overall action.
Biochemical Pathways
The activation of the 5-HT2A receptor by this compound affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and sensory perception, among other functions.
Pharmacokinetics
It has been observed that the compound can easily cross theblood-brain barrier and accumulate in the brain tissue . Peak drug concentrations were detected 30 minutes after administration in serum and 60 minutes after administration in brain tissue . The parent compound was still present in the brain 8 hours after administration .
Result of Action
The activation of the 5-HT2A receptor by this compound leads to significant inhibitory effects on motor performance and attenuates sensorimotor gating . It also induces changes in neurotransmission that could potentially lead to tolerance development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effects can vary significantly between individuals, possibly due to differences in metabolic rate and route .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in high purity, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its pharmacological properties are well-characterized.
However, there are also limitations to using this compound in laboratory experiments. One of the limitations is that the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide. One area of research is to further elucidate the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Another area of research is to explore the potential of this compound as a neuroprotective agent. Studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases, making it a potential therapeutic agent for these conditions.
Finally, more studies are needed to evaluate the potential of this compound as an adjuvant therapy for cancer treatment. This compound has been found to sensitize cancer cells to chemotherapy, and further studies may explore its potential in combination with other cancer therapies.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties, and its mechanism of action involves the inhibition of various signaling pathways. While there are limitations to using this compound in laboratory experiments, further research may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide involves the reaction between 2-methoxybenzylamine and 4-propanoyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant research areas is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as colitis and arthritis.
Another area of research is the anti-cancer properties of this compound. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, this compound has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as 25I-NBOMe, exhibit high binding affinity for serotonin 5-HT2A and 5-HT2C receptors . This suggests that N-(2-methoxybenzyl)-4-propionyl-1H-pyrrole-2-carboxamide may interact with these and potentially other biomolecules, influencing biochemical reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have effects that change over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZGLZJXQLVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330703 | |
| Record name | N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478259-51-7 | |
| Record name | N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)

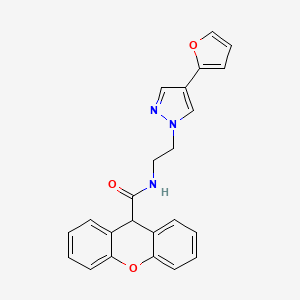
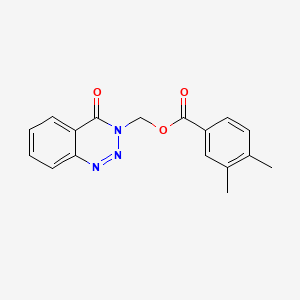
![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)
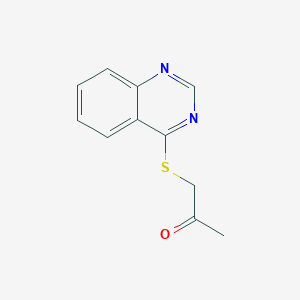
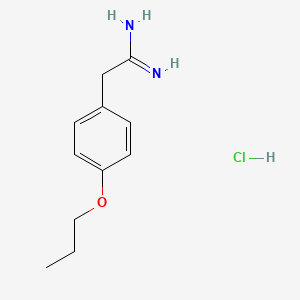
![N-[[2-[4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2854223.png)
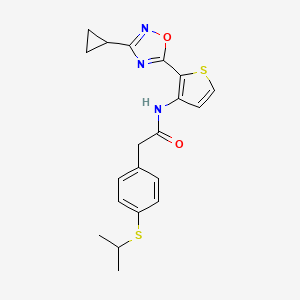
![2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2854226.png)

![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2854229.png)
![1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2854230.png)